![molecular formula C6H8N2OS B112850 2-Acetamido-5-methylthiazole CAS No. 61996-32-5](/img/structure/B112850.png)
2-Acetamido-5-methylthiazole
Overview
Description
2-Acetamido-4-methylthiazole is a benzothiazinone analog, which is shown to be the xanthine oxidase inhibitor .
Synthesis Analysis
The metabolism of 2-acetamido-4-methylthiazole in rat has been studied. Sulfonation of 2-acetamido-4-methylthiazole by chlorosulfonic acid has been reported . A novel series of 2-acetamido- and 2 or 3-propanamido-thiazole analogs was designed and synthesized . A new series of 2-acetamido-4-(5-substituted-phenyl-4H-[1,2,4]triazol-3-yl)methylthiazole were synthesized by the one pot cyclocondensation reaction of 2-(2-acetamido-thiazol-4-yl)acetohydrazide with different substituted aromatic/heterocyclic aldehyde .Molecular Structure Analysis
The molecular formula of 2-Acetamido-4-methylthiazole is C6H8N2OS . The average mass is 142.179 Da and the monoisotopic mass is 142.020081 Da .Chemical Reactions Analysis
Thiazoles have diverse biological activities and have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The nitration of 2-acetamido-4-methylthiazole has been reported .Physical And Chemical Properties Analysis
2-Acetamido-4-methylthiazole is a solid substance with a melting point of 134-136 °C (lit.) . It has an empirical formula of C6H8N2OS and a molecular weight of 156.21 .Scientific Research Applications
Antioxidant Development
2-Acetamido-5-methylthiazole has been explored for its potential in creating antioxidants. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The thiazole ring, a core structure in this compound, is known for its role in synthesizing molecules with antioxidant properties .
Analgesic Agents
Research has indicated that thiazole derivatives can act as analgesics, providing pain relief. 2-Acetamido-5-methylthiazole could be a precursor in developing new pain-relief medications with potentially fewer side effects compared to current treatments .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiazole compounds make 2-Acetamido-5-methylthiazole a candidate for the development of anti-inflammatory drugs. These could offer alternative treatments for conditions like arthritis and inflammatory bowel disease .
Antimicrobial and Antifungal Applications
Thiazoles, including 2-Acetamido-5-methylthiazole, are studied for their antimicrobial and antifungal activities. This research is vital in the fight against drug-resistant strains of bacteria and fungi .
Antiviral Research
Compounds with a thiazole structure have shown promise in antiviral research. 2-Acetamido-5-methylthiazole could contribute to the synthesis of new drugs targeting viruses, including HIV, offering hope for more effective treatments .
Neuroprotective Therapies
Neurodegenerative diseases pose a significant challenge in medicine. Thiazole derivatives are being investigated for their neuroprotective effects, which could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Agents
There is ongoing research into the antitumor and cytotoxic activities of thiazole derivatives. 2-Acetamido-5-methylthiazole may play a role in developing new cancer therapies, particularly in targeting specific tumor cell lines .
Chemical Reaction Accelerators
The thiazole ring is a key component in various chemical reaction accelerators. 2-Acetamido-5-methylthiazole could be utilized in catalyzing certain chemical reactions, enhancing efficiency in pharmaceutical synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPKQNASNXGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305403 | |
Record name | 2-Acetamido-5-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-methylthiazole | |
CAS RN |
61996-32-5 | |
Record name | 61996-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamido-5-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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